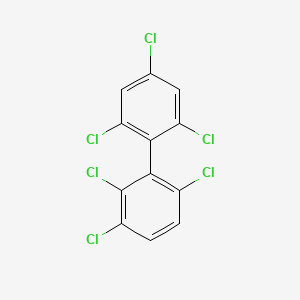

2,2',3,4',6,6'-Hexachlorobiphenyl

Description

Properties

IUPAC Name |

1,2,4-trichloro-3-(2,4,6-trichlorophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-3-8(16)10(9(17)4-5)11-6(14)1-2-7(15)12(11)18/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPNJBZNXQNKNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074197 |

Source

|

| Record name | 2,2',3,4',6,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-08-1 |

Source

|

| Record name | PCB 150 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',6,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',6,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN2B094EU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atropisomerism and Structural Symmetry in Highly Hindered Polychlorinated Biphenyls: A Technical Guide on 2,2',3,4',6,6'-Hexachlorobiphenyl (PCB 150)

Executive Summary

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants characterized by varying degrees of chlorination on a biphenyl backbone. Among the 209 possible congeners, 19 possess sufficient steric hindrance and asymmetric substitution to exhibit stable axial chirality (atropisomerism) at physiological temperatures[1].

However, 2,2',3,4',6,6'-Hexachlorobiphenyl (PCB 150) represents a fascinating structural paradox in environmental chemistry and toxicology. Despite possessing four ortho-chlorine substituents—which yields a massive rotational barrier—PCB 150 is fundamentally achiral . This whitepaper dissects the structural mechanics of PCB 150, contrasts its pseudo-chiral characteristics with true chiral congeners (e.g., PCB 132, PCB 136), and outlines the analytical workflows required to study the enantioselective metabolism of highly hindered PCBs.

The Structural Mechanics of PCB Atropisomerism

For a biphenyl molecule to exhibit stable atropisomerism, two strict stereochemical prerequisites must be met:

-

High Rotational Barrier: The steric strain between the two phenyl rings must be high enough to prevent free rotation around the central C–C bond. In PCBs, this requires at least three ortho-chlorine substituents. The rotational free energy barrier (

) for tri-ortho and tetra-ortho substituted PCBs is approximately 176.6 kJ/mol and 246 kJ/mol, respectively[1]. -

Lack of an Improper Rotation Axis (

): The molecule must lack a plane of symmetry (

The Paradox of PCB 150

PCB 150 features a tetra-ortho substitution pattern (2,6 and 2',6'), meaning its rotational barrier is extremely high (

However, applying symmetry rules reveals its achirality:

-

Ring A (2,3,6-trichlorophenyl): Asymmetrically substituted.

-

Ring B (2',4',6'-trichlorophenyl): Symmetrically substituted.

Because Ring B is symmetric (the 2' and 6' positions are identical, as are the 3' and 5' positions), the orthogonal conformation possesses an internal plane of symmetry that bisects Ring B and contains Ring A. Consequently, PCB 150 belongs to the

Fig 1: Decision tree determining PCB atropisomerism based on steric hindrance and ring symmetry.

Comparative Structural Analysis

To contextualize PCB 150, it is critical to compare it against true chiral hexachlorobiphenyls. The 19 stable chiral PCBs (which include PCB 132 and PCB 136, but not PCB 150) undergo enantiomeric enrichment in wildlife and humans due to enantioselective biotransformation[1].

Table 1: Structural and Stereochemical Comparison of Highly Hindered Hexachlorobiphenyls

| IUPAC Name | PCB Number | Ortho Chlorines | Ring A Substitution | Ring B Substitution | Point Group | Chirality |

| 2,2',3,4',6,6'-Hexachlorobiphenyl | PCB 150 | 4 | 2,3,6 (Asymmetric) | 2',4',6' (Symmetric) | Achiral | |

| 2,2',3,3',6,6'-Hexachlorobiphenyl | PCB 136 | 4 | 2,3,6 (Asymmetric) | 2',3',6' (Asymmetric) | Chiral | |

| 2,2',3,3',4,6'-Hexachlorobiphenyl | PCB 132 | 3 | 2,3,4,6 (Asymmetric) | 2',3' (Asymmetric) | Chiral | |

| 2,2',3,5',6-Pentachlorobiphenyl | PCB 95 | 3 | 2,3,6 (Asymmetric) | 2',5' (Asymmetric) | Chiral |

Prochirality and Enantioselective Metabolism

While PCB 150 cannot undergo enantiomeric enrichment, it is a prochiral molecule. Cytochrome P450 (CYP) enzymes (particularly the CYP2B family) metabolize PCBs via direct oxygen insertion or arene oxide intermediates to form hydroxylated metabolites (OH-PCBs)[3].

Because the CYP active site provides a highly chiral environment, the oxidation of PCB 150 can occur asymmetrically on the symmetric 2',4',6'-ring. This desymmetrization yields chiral OH-PCB metabolites . This is a critical distinction in neurotoxicology: while the parent PCB 150 is achiral, its metabolic progeny can exist as enantiomers that may differentially disrupt ryanodine receptor (RyR) signaling and calcium homeostasis[4].

In contrast, true chiral PCBs like PCB 132 undergo atropselective metabolism, where one parent enantiomer is metabolized faster than the other, leading to a non-racemic signature of the parent compound in human tissues[4].

Experimental Workflows: Assessing PCB Metabolism and Chirality

To investigate the prochirality of PCB 150 or the atropselective metabolism of chiral congeners (e.g., PCB 132), researchers rely on highly specialized multidimensional gas chromatography (MDGC) workflows. The following protocol outlines a self-validating system for this analysis.

Protocol: In Vitro Metabolism and Chiral Resolution

Step 1: In Vitro Incubation

-

Action: Incubate the target PCB (10 µM) with pooled Human Liver Microsomes (HLMs, 1 mg/mL) and an NADPH-regenerating system in phosphate buffer at 37°C for 60–120 minutes.

-

Causality: HLMs provide the membrane-bound CYP enzymes required for phase I oxidation. The NADPH-regenerating system sustains the necessary electron flow for CYP catalytic cycles, preventing cofactor depletion over the extended incubation period[4].

Step 2: Reaction Termination and Extraction

-

Action: Terminate the reaction with ice-cold 0.1 M HCl, followed by liquid-liquid extraction (LLE) using a 1:1 mixture of hexane and methyl tert-butyl ether (MTBE).

-

Causality: Acidification protonates the newly formed phenolic metabolites (OH-PCBs), driving them into their neutral state. This maximizes their partitioning into the non-polar organic solvent layer, separating them from the aqueous protein matrix[3].

Step 3: Derivatization

-

Action: Treat the dried organic extract with diazomethane to convert OH-PCBs into methoxy-PCBs (MeO-PCBs).

-

Causality: Free hydroxyl groups interact strongly with the silanol groups of GC column stationary phases, causing severe peak tailing and signal loss. Methylation masks the polar hydroxyl group, increasing volatility and ensuring sharp, quantifiable chromatographic peaks[3].

Step 4: Multidimensional Gas Chromatography (MDGC-ECD/MS)

-

Action: Inject the derivatized sample into an MDGC system equipped with an achiral pre-column (e.g., DB-5) and a cyclodextrin-based chiral column (e.g., Chirasil-Dex).

-

Causality: Biological matrices introduce massive background noise. The achiral pre-column separates the target PCB/MeO-PCB from bulk matrix interferences. A heart-cut valve then transfers only the target fraction to the chiral column, where the cyclodextrin cavity enables enantioselective resolution based on transient diastereomeric interactions[5].

Fig 2: MDGC-ECD/MS workflow for assessing enantioselective metabolism of highly hindered PCBs.

Conclusion

The case of 2,2',3,4',6,6'-Hexachlorobiphenyl (PCB 150) highlights a critical intersection of physical chemistry and toxicology. While its massive rotational barrier mimics the behavior of the 19 stable chiral PCBs, its internal plane of symmetry dictates absolute achirality. Understanding these stereochemical nuances is paramount for drug development professionals and toxicologists, as the prochirality of such molecules dictates the stereospecificity of their toxic metabolites.

References

- Source: National Institutes of Health (NIH)

- Metabolism and metabolites of polychlorinated biphenyls (PCBs)

- Source: National Institutes of Health (NIH)

- Atropselective Oxidation of 2,2′,3,3′,4,6′-Hexachlorobiphenyl (PCB 132)

- Reporting Chemical Data in the Environmental Sciences Source: ACS Publications URL

- Enantioselective determination of chiral 2,2',3,3',4,6'-hexachlorobiphenyl (PCB 132)

Sources

- 1. Chiral Polychlorinated Biphenyls: Absorption, Metabolism and Excretion – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Enantioselective determination of chiral 2,2',3,3',4,6'-hexachlorobiphenyl (PCB 132) in human milk samples by multidimensional gas chromatography/electron capture detection and by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioaccumulation factors of 2,2',3,4',6,6'-Hexachlorobiphenyl in aquatic food webs

An In-depth Technical Guide on the Bioaccumulation of 2,2',3,4',6,6'-Hexachlorobiphenyl in Aquatic Food Webs

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the bioaccumulation of the specific polychlorinated biphenyl (PCB) congener, 2,2',3,4',6,6'-Hexachlorobiphenyl, in aquatic food webs. Polychlorinated biphenyls are persistent organic pollutants that pose significant risks to both wildlife and human health due to their tendency to accumulate in living organisms.[1][2] This document delves into the physicochemical properties of this congener, the mechanisms driving its bioaccumulation, and the intricate factors influencing its concentration in aquatic life. Detailed, field-proven methodologies for the determination of bioaccumulation factors (BAFs) are presented, alongside a critical analysis of the experimental choices involved. This guide is intended for researchers, environmental scientists, and professionals in drug development and toxicology, offering both foundational knowledge and practical insights into the assessment of this pervasive environmental contaminant.

Introduction: The Enduring Legacy of Polychlorinated Biphenyls

Polychlorinated biphenyls (PCBs) are a class of 209 individual chemical compounds, known as congeners, consisting of a biphenyl structure with one to ten chlorine atoms.[3][4] First produced in the late 1920s, their chemical stability, non-flammability, and electrical insulating properties led to their widespread use in a variety of industrial and commercial applications, including transformers, capacitors, plasticizers, and inks.[2] However, the very stability that made them commercially valuable also rendered them highly persistent in the environment.[1][5] Production of PCBs was banned in the United States in 1979 due to their toxicity and tendency to bioaccumulate, yet they continue to be detected in environmental samples worldwide.[2]

This guide focuses specifically on the congener 2,2',3,4',6,6'-Hexachlorobiphenyl . Understanding the bioaccumulation of individual congeners is critical, as their structure influences their environmental fate and toxicity. This particular hexachlorobiphenyl is a component of historical PCB mixtures and serves as an important subject for environmental monitoring and risk assessment.

The Significance of Bioaccumulation in Aquatic Ecosystems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure (e.g., water, sediment, and food) and accumulates to a concentration greater than that in the surrounding environment.[2] In aquatic systems, lipophilic (fat-loving) compounds like PCBs are of particular concern. They partition from the water column into the fatty tissues of aquatic organisms.

As these organisms are consumed by others, the concentration of the contaminant increases at successively higher trophic levels, a process known as biomagnification.[2] Consequently, top predators, including large fish, marine mammals, and humans who consume fish, are at the greatest risk from the adverse effects of PCBs.[1][2] These effects can include developmental abnormalities, endocrine disruption, and cancer.[1]

Physicochemical Properties of 2,2',3,4',6,6'-Hexachlorobiphenyl

The environmental behavior of a PCB congener is largely dictated by its chemical and physical properties. For 2,2',3,4',6,6'-Hexachlorobiphenyl, these properties determine its partitioning between water, sediment, and biota.

| Property | Value/Description | Significance for Bioaccumulation |

| Molecular Formula | C₁₂H₄Cl₆ | The high degree of chlorination contributes to its stability and resistance to degradation.[6] |

| Molecular Weight | 360.9 g/mol | A higher molecular weight is often associated with greater lipophilicity.[6] |

| Octanol-Water Partition Coefficient (Kow) | High (Log Kow > 6.5) | A high Kow value indicates strong lipophilicity, meaning the compound will preferentially partition into fatty tissues rather than remain dissolved in water. This is a key driver of bioaccumulation.[7] |

| Water Solubility | Very Low | Low water solubility means the compound is less available in the dissolved phase and more likely to adsorb to organic matter in sediment and biota.[4] |

| Vapor Pressure | Low | Low volatility means it is less likely to escape from water into the atmosphere and can persist in aquatic systems. |

Mechanisms of Bioaccumulation in Aquatic Food Webs

The accumulation of 2,2',3,4',6,6'-Hexachlorobiphenyl in an aquatic organism is a net result of the rates of uptake and elimination.

Uptake Pathways

-

Bioconcentration (from water): Aquatic organisms can absorb PCBs directly from the water across respiratory surfaces (gills) and, to a lesser extent, the skin.[8] This pathway is most significant for organisms at lower trophic levels.

-

Dietary Intake (from food): For organisms at higher trophic levels, the primary route of exposure is through the consumption of contaminated prey. The high lipophilicity of this congener means it is efficiently transferred from the tissues of the prey to the predator.

Elimination Pathways

-

Metabolism (Biotransformation): The rate at which an organism can metabolize and excrete a PCB congener influences its bioaccumulation potential. Highly chlorinated PCBs, like hexachlorobiphenyls, are generally more resistant to metabolic breakdown.

-

Excretion: PCBs can be eliminated, albeit slowly, through feces, urine, and across gills.

-

Growth Dilution: As an organism grows, the total mass of the contaminant is distributed over a larger biomass, which can lead to a decrease in its concentration.

The interplay of these pathways is visually represented in the following diagram:

Determination of Bioaccumulation Factors (BAFs)

The Bioaccumulation Factor (BAF) is a critical metric used in environmental risk assessment. It is defined as the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water, at steady state, considering all routes of exposure.[9]

BAF = Corganism / Cwater

Where:

-

Corganism is the concentration of the chemical in the organism's tissue (often lipid-normalized).

-

Cwater is the concentration of the freely dissolved chemical in the water.

Experimental Protocol for Field-Based BAF Determination

This protocol outlines the essential steps for a robust field study to determine the BAF of 2,2',3,4',6,6'-Hexachlorobiphenyl. The trustworthiness of a BAF study hinges on the coordinated and representative sampling of all relevant environmental compartments.

Step 1: Site Selection and Characterization

-

Causality: Select a study site with a known or suspected gradient of PCB contamination. This allows for the investigation of concentration-dependent effects. The site should support a multi-trophic level food web.

-

Procedure:

-

Conduct a preliminary survey to map the study area.

-

Identify potential point and non-point sources of PCB contamination.

-

Characterize key water quality parameters (e.g., temperature, pH, dissolved oxygen, total organic carbon) as these can influence bioavailability.[8]

-

Step 2: Sample Collection

-

Causality: The temporal and spatial coordination of water and biota sampling is crucial.[10] For persistent compounds like PCBs, organism tissue concentrations reflect long-term exposure, so water concentrations should also be monitored over time to establish a representative average.[10]

-

Procedure:

-

Water Sampling: Collect large-volume water samples (e.g., 20-50 L) from multiple locations and depths. Samples should be filtered to separate dissolved and particulate phases. The use of passive samplers deployed over several weeks can provide a time-weighted average of the dissolved concentration.

-

Sediment Sampling: Collect surficial sediment samples using a core or grab sampler. Sediment serves as a major reservoir for PCBs.[8]

-

Biota Sampling: Collect a range of organisms representing different trophic levels (e.g., phytoplankton, zooplankton, benthic invertebrates, forage fish, predatory fish).[7] For fish, record species, length, weight, and age.

-

Step 3: Sample Preparation and Extraction

-

Causality: The goal is to efficiently extract the lipophilic PCBs from the sample matrix while removing interfering compounds. The choice of solvent and cleanup method is critical for accurate quantification.

-

Procedure:

-

Biota Tissue: Homogenize the tissue sample (e.g., whole body for small fish, muscle fillet for larger fish). Extract lipids and PCBs using a solvent mixture like hexane/dichloromethane. Perform a lipid content determination on a subsample.

-

Water: Pass the filtered water through a solid-phase extraction (SPE) cartridge containing a sorbent like XAD resin to concentrate the dissolved PCBs. Elute the PCBs from the cartridge with an appropriate solvent.

-

Cleanup: Use techniques like gel permeation chromatography (GPC) to remove lipids and sulfur. Further cleanup on a silica/alumina column is often necessary to remove other co-extracted organic compounds.

-

Step 4: Instrumental Analysis (GC-MS/MS)

-

Causality: Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity, which is necessary for accurately identifying and quantifying specific PCB congeners in complex environmental matrices.

-

Procedure:

-

Instrumentation: Use a high-resolution gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a tandem mass spectrometer.

-

Quantification: Use an internal standard method with isotopically labeled PCB congeners to correct for matrix effects and variations in instrument response.

-

Quality Control: Analyze procedural blanks, matrix spikes, and certified reference materials to ensure data quality and accuracy.

-

Step 5: BAF Calculation and Data Analysis

-

Causality: Lipid normalization of tissue concentrations is essential to reduce variability and allow for meaningful comparisons across different species and individuals with varying fat content.[11]

-

Procedure:

-

Calculate the lipid-normalized concentration in the organism (Clipid).

-

Use the freely dissolved concentration in water (Cwater).

-

Calculate the BAF: BAF = Clipid / Cwater .

-

Analyze the relationship between BAF and factors like trophic level (determined using stable isotope analysis of δ¹⁵N), lipid content, and organism size.[7]

-

Factors Influencing Bioaccumulation

The BAF of 2,2',3,4',6,6'-Hexachlorobiphenyl is not a constant value but is influenced by a variety of biological and environmental factors.

| Factor | Influence on Bioaccumulation | Rationale |

| Trophic Position | Positive Correlation | Biomagnification leads to higher concentrations at higher trophic levels due to the consumption of contaminated prey.[7][12] |

| Lipid Content | Positive Correlation | As a lipophilic compound, PCBs accumulate in fatty tissues. Organisms or tissues with higher lipid content will have higher PCB concentrations.[13] |

| Organism Age and Size | Variable | Older, larger fish have had more time to accumulate contaminants and may consume larger, more contaminated prey. However, growth can also dilute concentrations. |

| Species-Specific Metabolism | Inverse Correlation | Species with a greater capacity to metabolize and excrete PCBs will exhibit lower BAFs. |

| Water Temperature | Positive Correlation | Higher temperatures can increase metabolic rates and feeding activity in fish, potentially leading to higher uptake rates. |

| Organic Carbon Content | Inverse Correlation | High levels of dissolved and particulate organic carbon in the water can bind to PCBs, reducing their freely dissolved concentration and bioavailability for uptake by organisms. |

Conclusion and Future Directions

The bioaccumulation of 2,2',3,4',6,6'-Hexachlorobiphenyl in aquatic food webs remains a significant concern due to its persistence and potential for trophic magnification. The accurate determination of its Bioaccumulation Factor is essential for ecological risk assessment and the development of water quality criteria. This guide has detailed the fundamental principles and a robust methodology for such an assessment.

Future research should focus on refining our understanding of congener-specific metabolism rates in a wider variety of aquatic species and the influence of co-contaminants and environmental stressors on PCB bioaccumulation. The continued development of advanced analytical techniques and passive sampling methods will further enhance the accuracy and efficiency of monitoring these legacy pollutants in our aquatic ecosystems.

References

- The Impact of PCB Bioaccumulation on Fishing and Aqu

- PCB Bioaccumulation And Cetaceans.

- Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake Chapala, Mexico. MDPI.

- Bioaccumulation factors in aqu

- Guidance on the selection of data for the development of aquatic bioaccumul

- 2,2',3,4',5,6'-Hexachlorobiphenyl | C12H4Cl6 | CID 92391. PubChem.

- Bioaccumulation Factors for PCBs Revisited. Environmental Science & Technology.

- Case study: PCBs in grey seals. Scotland's Marine Assessment 2020.

- 2,2',3,4,6,6'-Hexachlorobiphenyl | C12H4Cl6 | CID 93442. PubChem.

- Factors influencing bioaccumulation of polychlorinated biphenyls in six fish species in Logan. Auburn University.

- Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment. PMC.

- Chemical and Physical Information. Agency for Toxic Substances and Disease Registry.

- Bioaccumulation and Biotransformation of Chlorin

- Analyses of Polychlorinated Biphenyl (PCB) Mixtures and Individual Congeners by GC. Supelco.

- Biomonitoring of polychlorinated biphenyls (PCBs) in heavily polluted aquatic environment in different fish species.

- Influence of trophic position and spatial location on polychlorinated biphenyl (PCB) bioaccumulation in a stream food web. USDA Forest Service.

Sources

- 1. waterboards.ca.gov [waterboards.ca.gov]

- 2. capemaywhalewatch.com [capemaywhalewatch.com]

- 3. 2,2',3,4',5,6'-Hexachlorobiphenyl | C12H4Cl6 | CID 92391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Case study: PCBs in grey seals | Scotland's Marine Assessment 2020 [marine.gov.scot]

- 6. 2,2',3,4,6,6'-Hexachlorobiphenyl | C12H4Cl6 | CID 93442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fs.usda.gov [fs.usda.gov]

- 8. mdpi.com [mdpi.com]

- 9. skb.se [skb.se]

- 10. ncasi.org [ncasi.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Bioaccumulation and Biotransformation of Chlorinated Paraffins - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationships (SAR) of 2,2',3,4',6,6'-Hexachlorobiphenyl: Mechanisms of Ryanodine Receptor Sensitization and Neurotoxicity

Executive Summary

2,2',3,4',6,6'-Hexachlorobiphenyl (IUPAC PCB 150) is a highly chlorinated, non-dioxin-like (NDL) polychlorinated biphenyl. In the landscape of persistent organic pollutants, PCB 150 is distinguished by its tetra-ortho substitution pattern (chlorines at the 2, 2', 6, and 6' positions). This specific structural configuration fundamentally dictates its toxicodynamic profile. By forcing the biphenyl rings into a rigid, non-coplanar geometry, the molecule evades the classical Aryl Hydrocarbon Receptor (AhR) pathway. Instead, it acts as a highly specific, potent allosteric sensitizer of the Ryanodine Receptor (RyR), driving intracellular calcium dysregulation and developmental neurotoxicity [1]. This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) governing PCB 150, its toxicokinetics, and the self-validating methodologies used to quantify its biological activity.

Structural Determinants: The Core of PCB 150 SAR

The Steric Barrier to Dioxin-Like Toxicity

The toxicity of PCB congeners is traditionally bifurcated into dioxin-like (DL) and non-dioxin-like (NDL) mechanisms based on coplanarity. PCB 150 is a quintessential NDL congener. The presence of four bulky chlorine atoms at the ortho positions creates immense steric hindrance, restricting the rotation of the carbon-carbon bond connecting the two phenyl rings. This locks PCB 150 into a nearly orthogonal conformation (dihedral angle ~90°). Because AhR binding strictly requires a planar geometry to fit within the receptor's binding pocket, PCB 150 has negligible affinity for the AhR and does not induce classical CYP1A1-mediated toxicity [2].

The Ortho and Para Substitution Rules for RyR Sensitization

Rather than acting as a detoxified congener, the non-coplanar 3D structure of PCB 150 forms a highly specific pharmacophore that targets the Ryanodine Receptor (RyR1 in skeletal muscle, RyR2 in cardiac muscle and the central nervous system)[2]. The SAR governing this interaction is strictly defined by chlorine positioning:

-

The Ortho-Substitution Driver: Potency at the RyR scales positively with the number of ortho-chlorines. Tetra-ortho PCBs are among the most potent known RyR sensitizers, capable of increasing channel open probability at picomolar to low nanomolar concentrations [3].

-

The Para-Substitution Penalty: While tetra-ortho substitution establishes a massive baseline potency, the presence of para-substituted chlorines introduces a steric penalty at the RyR allosteric binding site. PCB 150 possesses a para-chlorine at the 4' position. Research demonstrates that shifting chlorines from meta to para positions can reduce RyR potency by up to 100-fold compared to purely meta-substituted tetra-ortho analogs (e.g., PCB 202)[3]. Consequently, while PCB 150 is highly efficacious, its absolute potency is slightly attenuated by its 4'-chlorine.

Divergent signaling pathways of PCB 150 driven by tetra-ortho steric hindrance.

Toxicokinetics and Hydroxylated Metabolites (OH-PCBs)

The biological impact of PCB 150 extends beyond the parent compound. In vivo, highly chlorinated NDL PCBs are subjected to Phase I metabolism by hepatic cytochrome P450 enzymes (predominantly the CYP2A and CYP2B families)[4].

The oxidation of tetra-ortho PCBs often proceeds via an unstable arene oxide intermediate, followed by a 1,2-shift (the NIH shift) to form stable hydroxylated metabolites (OH-PCBs), such as 3-OH-PCB 150 [5]. Crucially, these OH-PCBs are not merely detoxification byproducts. The addition of a hydroxyl group often increases the molecule's affinity for the RyR and introduces new toxicodynamic properties, such as the ability to competitively bind transthyretin (TTR), thereby disrupting thyroid hormone transport to the developing brain[6].

Quantitative Data: Comparative SAR Summary

To contextualize the SAR of PCB 150, the following table summarizes the structural attributes and resulting RyR potencies of key PCB congeners.

| Congener | IUPAC Name | Ortho Cl | Para Cl | Coplanarity | RyR Potency (EC50) | AhR Affinity |

| PCB 77 | 3,3',4,4'-TetraCB | 0 | 2 | High | Inactive | High |

| PCB 95 | 2,2',3,5',6-PentaCB | 3 | 0 | Low | High (~200 nM) | Low |

| PCB 150 | 2,2',3,4',6,6'-HexaCB | 4 | 1 | Very Low | High (Nanomolar) | None |

| PCB 202 | 2,2',3,3',5,5',6,6'-OctaCB | 4 | 0 | Very Low | Very High (Picomolar) | None |

Data synthesized from Holland et al., 2017[3] and Pessah et al., 2006[2].

Experimental Methodology: Self-Validating RyR Sensitization Assay

To empirically validate the SAR of PCB 150, researchers utilize[³H]Ryanodine equilibrium binding.

Causality of the Assay Design: Why utilize [³H]Ryanodine? Ryanodine is a highly specific plant alkaloid that binds exclusively to the open conformation of the RyR. By quantifying the equilibrium binding of [³H]Ryanodine, researchers obtain a direct, causal biochemical proxy for PCB-induced increases in channel open probability (Po), avoiding the confounding variables of downstream cellular Ca²⁺ assays [3].

Step-by-Step Protocol

-

Microsome Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from skeletal muscle (RyR1) or cardiac tissue (RyR2) via differential centrifugation. Store at -80°C in sucrose buffer.

-

Incubation Setup: Suspend 50 µg of SR protein in a binding buffer (250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.1) containing 50 µM Ca²⁺ (to prime the channel to a baseline open state).

-

Ligand Addition & Internal Controls: Add 1 nM [³H]Ryanodine. Introduce PCB 150 dissolved in DMSO.

-

Self-Validation Rule: Final DMSO must be <1% to prevent solvent-induced membrane fluidization. The assay must include PCB 95 (a highly efficacious tri-ortho positive control) and PCB 126 (a coplanar, non-ortho negative control). If PCB 126 induces binding, the microsome preparation is compromised by non-specific membrane disruption.

-

-

Equilibration: Incubate the mixture at 37°C for 3 hours to ensure steady-state binding kinetics.

-

Quenching & Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a Brandel cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Immerse filters in scintillation cocktail and quantify bound [³H] via liquid scintillation counting.

-

Data Analysis: Plot specific binding against PCB concentration using non-linear regression to determine the EC50 and Bmax.

Self-validating workflow for quantifying PCB 150-induced RyR sensitization.

References

-

Holland, E. B., et al. (2017). "An Extended Structure-Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors." Toxicological Sciences. URL:[Link]

-

Pessah, I. N., et al. (2006). "Structure-activity relationship for noncoplanar polychlorinated biphenyl congeners toward the ryanodine receptor-Ca2+ channel complex type 1 (RyR1)." Chemical Research in Toxicology. URL:[Link]

-

Kania-Korwel, I., & Lehmler, H. J. (2016). "Chiral Polychlorinated Biphenyls: Absorption, Metabolism and Excretion – A Review." Environmental Science and Pollution Research. URL:[Link]

-

Lehmler, H. J., et al. (2010). "Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs)." Environmental Science and Pollution Research. URL:[Link]

-

U.S. Environmental Protection Agency (EPA). "Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment." URL:[Link]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Structure-activity relationship of non-coplanar polychlorinated biphenyls toward skeletal muscle ryanodine receptors in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Polychlorinated Biphenyls: Absorption, Metabolism and Excretion – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicokinetics of Chiral PCB 136 and its Hydroxylated Metabolites in Mice with a Liver-Specific Deletion of Cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability and Stereochemical Analysis of Hexachlorobiphenyl Atropisomers

Executive Summary: The Stereochemical Reality of PCB 150

As drug development professionals and environmental toxicologists investigate the enantioselective neurotoxicity of persistent organic pollutants, the structural nuances of polychlorinated biphenyls (PCBs) become paramount. This whitepaper addresses the thermodynamic stability of hexachlorobiphenyls, beginning with a critical stereochemical correction regarding the target congener: 2,2',3,4',6,6'-Hexachlorobiphenyl (PCB 150) .

Despite possessing four ortho-chlorine substituents—a feature typically associated with high rotational barriers—PCB 150 is an achiral molecule and does not possess atropisomers. This is due to the symmetric substitution pattern of its 2,4,6-trichlorophenyl ring, which introduces a plane of symmetry (

To fulfill the mechanistic inquiry regarding the thermodynamic stability of hexachlorobiphenyl atropisomers, this guide establishes the foundational principles using true chiral analogs: the tetra-ortho substituted PCB 136 (2,2',3,3',6,6'-Hexachlorobiphenyl) and the tri-ortho substituted PCB 149 (2,2',3,4',5',6-Hexachlorobiphenyl) . These congeners serve as the gold standard for evaluating atropisomeric stability, enantioselective clearance, and receptor-mediated toxicity[1],[2].

Stereochemical Prerequisites for PCB Atropisomerism

Axial chirality in biphenyls requires a self-validating structural system based on two immutable rules:

-

Steric Hindrance: The molecule must possess at least three bulky ortho-substituents to raise the rotational energy barrier (

) high enough to prevent rapid racemization at physiological temperatures[3]. -

Asymmetric Substitution: Both phenyl rings must lack a plane of symmetry coplanar with the biphenyl bond. If either ring is symmetric, the molecule is achiral.

Causality in Design: In PCB 150, Ring A (2,3,6-trichloro) is asymmetric, but Ring B (2,4,6-trichloro) is symmetric. Conversely, in PCB 136, both rings are 2,3,6-trichloro (asymmetric), allowing it to form stable (+)- and (-)-atropisomers that interact stereospecifically with biological targets like the Ryanodine receptor (RyR)[4].

Caption: Logic tree for determining stable atropisomerism in polychlorinated biphenyls.

Thermodynamic Stability and Rotational Barriers

The thermodynamic stability of chiral PCBs is dictated by the Gibbs free energy of activation (

-

Tri-ortho Congeners (e.g., PCB 149): The rotational free energy barrier is approximately 176.6 kJ/mol[3]. While lower than tetra-ortho PCBs, this barrier is sufficient to yield half-lives of racemization spanning years at 25°C, allowing for distinct enantioselective clearance rates in vivo[2].

-

Tetra-ortho Congeners (e.g., PCB 136): The rotational barrier surges to approximately 246 kJ/mol[3]. The steric clash between four chlorine atoms (van der Waals radius ~1.75 Å each) effectively locks the conformation. These atropisomers will not racemize under physiological conditions, nor under the extreme heat of gas chromatography[1].

Table 1: Thermodynamic Parameters of Relevant Hexachlorobiphenyls

| PCB Congener | IUPAC Nomenclature | Ortho Substituents | Stereochemical Status | Rotational Barrier ( |

| PCB 150 | 2,2',3,4',6,6'-Hexachlorobiphenyl | 4 | Achiral ( | N/A |

| PCB 136 | 2,2',3,3',6,6'-Hexachlorobiphenyl | 4 | Chiral (Stable Atropisomers) | ~246 kJ/mol |

| PCB 149 | 2,2',3,4',5',6-Hexachlorobiphenyl | 3 | Chiral (Stable Atropisomers) | ~176.6 kJ/mol |

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the thermodynamic stability of these congeners, researchers must employ a coupled isolation-and-kinetic workflow. The following protocol ensures that the analytical method itself does not induce the racemization it seeks to measure.

Protocol A: Isolation via Semi-Preparative Chiral HPLC

-

Stationary Phase Selection: Utilize a Nucleodex

-PM column (permethylated-

Causality: The chiral cavities of

-cyclodextrin form transient, diastereomeric inclusion complexes with the PCB enantiomers. The slight differences in binding affinities allow for baseline resolution of the racemate.

-

-

Mobile Phase: Methanol/Water (e.g., 80:20 v/v) under isocratic conditions at sub-ambient or room temperature.

-

Validation: Re-inject collected fractions to confirm an Enantiomeric Fraction (EF)

.

Protocol B: Kinetic Determination of Rotational Barriers

-

Thermal Incubation: Dissolve the enantiopure PCB (e.g., (+)-PCB 136) in a high-boiling inert solvent (e.g., nonane). Incubate at highly elevated temperatures (150°C - 200°C) using a precision oil bath.

-

Causality: Room temperature provides insufficient thermal energy to overcome the

kJ/mol barrier. Elevated temperatures artificially accelerate racemization to a measurable timescale.

-

-

Time-Course Sampling: Withdraw aliquots at predefined intervals (0, 2, 4, 8, 24 hours) and rapidly quench in an ice bath to halt rotation.

-

Enantioselective GC-ECD Analysis: Analyze aliquots using a Chirasil-Dex capillary column.

-

Causality: Gas Chromatography with Electron Capture Detection (GC-ECD) is highly sensitive to halogenated compounds. Despite the high oven temperatures (up to 200°C), the transit time is too short to induce in-column racemization for tri- and tetra-ortho PCBs, ensuring the measured EF accurately reflects the quenched solution state.

-

-

Thermodynamic Calculation: Plot

vs. time to extract the first-order rate constant (

Caption: Self-validating workflow for determining the thermodynamic stability of PCB atropisomers.

Biological and Toxicological Implications

Because stable chiral PCBs do not racemize at 37°C, biological systems interact with them as entirely distinct chemical entities. This thermodynamic rigidity allows for profound enantioselective biotransformation; for instance, the clearance of the first-eluting atropisomer of PCB 149 in blood is significantly faster than its mirror image[2].

Furthermore, this stability dictates target engagement. While these non-coplanar PCBs lack dioxin-like toxicity, their specific 3D conformations allow them to bind stereospecifically to intracellular targets. For example, (-)-PCB 136 acts as a potent sensitizer of the Ryanodine receptor (RyR) leading to neurodevelopmental toxicity, whereas its (+)-enantiomer exhibits estrogenic effects via estrogen receptor (ER) activation[1],[4].

References

-

[1] Atropisomers of 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) exhibit stereoselective effects on activation of nuclear receptors in vitro. Source: PMC.

-

[2] Clearance of Polychlorinated Biphenyl Atropisomers is Enantioselective in Female C57Bl/6 Mice. Source: PMC.

-

[3] Chiral Polychlorinated Biphenyls: Absorption, Metabolism and Excretion – A Review. Source: PMC.

-

[4] New insight into how long-banned chemicals (PCBs) unleash their toxicity inside the body. Source: Kobe University.

Sources

- 1. Atropisomers of 2,2’,3,3‘,6,6‘-hexachlorobiphenyl (PCB 136) exhibit stereoselective effects on activation of nuclear receptors in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clearance of Polychlorinated Biphenyl Atropisomers is Enantioselective in Female C57Bl/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Polychlorinated Biphenyls: Absorption, Metabolism and Excretion – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insight into how long-banned chemicals (PCBs) unleash their toxicity inside the body | Kobe University News site [kobe-u.ac.jp]

An In-Depth Technical Guide to the Atmospheric Transport Modeling of 2,2',3,4',6,6'-Hexachlorobiphenyl (PCB-150)

Foreword

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants (POPs) whose environmental legacy continues to pose significant challenges to researchers and regulators. Despite being banned from production in many countries for decades, their chemical stability and semi-volatile nature facilitate long-range atmospheric transport, leading to global distribution and contamination in even the most remote ecosystems.[1][2] This guide focuses specifically on 2,2',3,4',6,6'-Hexachlorobiphenyl, also known as PCB-150, a congener of environmental concern.

As a Senior Application Scientist, the objective of this document is not merely to present a protocol but to provide a comprehensive technical framework for understanding and executing the atmospheric transport modeling of PCB-150. We will delve into the foundational principles that govern its environmental fate, the causality behind methodological choices in a modeling workflow, and the validation systems required to ensure scientific integrity. This guide is intended for researchers and environmental scientists engaged in the study of POPs, offering both the theoretical underpinnings and practical steps for robust computational analysis.

The Subject: Physicochemical Profile of PCB-150

Understanding the atmospheric journey of PCB-150 begins with its intrinsic chemical and physical properties. These parameters are not simply data points; they are the fundamental drivers that dictate how the molecule partitions between environmental compartments, its volatility, and its potential for long-distance travel. The selection of appropriate model parameters is directly predicated on this profile. For semi-volatile organic compounds (SVOCs) like PCBs, properties such as vapor pressure and the octanol-air partition coefficient (KOA) are critical for modeling their partitioning between the gas and particle phases in the atmosphere.[3][4]

| Property | Value | Significance in Atmospheric Transport Modeling | Source |

| IUPAC Name | 1,2,4-trichloro-3-(2,4,6-trichlorophenyl)benzene | Provides unambiguous identification of the congener. | [5] |

| Molecular Formula | C₁₂H₄Cl₆ | Used to calculate molecular weight and other derived properties. | [5] |

| Molecular Weight | 360.9 g/mol | Essential for concentration and mass flux calculations. | [5] |

| Vapor Pressure | ~2.14E-03 Pa at 25°C (Value for PCB-136, a similar hexachloro-congener) | Governs the tendency of PCB-150 to volatilize from surfaces (secondary emissions) and its partitioning between gas and particle phases. Lower vapor pressure indicates lower volatility. | |

| Henry's Law Constant (HLC) | ~10.4 Pa m³/mol at 25°C (Representative for hexachlorobiphenyls) | Describes the equilibrium partitioning between air and water. A moderate HLC allows for revolatilization from water bodies, contributing to its atmospheric persistence. | |

| Octanol-Air Partition Coeff. (log KOA) | ~9.0 - 10.0 (Estimated for hexachlorobiphenyls) | A critical parameter indicating the partitioning between air and organic phases (e.g., vegetation, soil organic matter, aerosol organic carbon). A high KOA suggests a strong tendency to sorb to organic surfaces. | |

| Water Solubility | Very low (~0.001 mg/L) | Influences wet deposition processes. Low solubility means it is primarily scavenged from the atmosphere via particle-bound deposition rather than gas-phase washout. | [6] |

Note: Precise experimental values for all properties of PCB-150 can be difficult to obtain. The values presented are a synthesis of data for hexachlorobiphenyls and closely related congeners to provide a robust basis for modeling.

Emission Sources: The Starting Point of the Journey

An atmospheric model is only as reliable as its emission inputs. For PCB-150, sources are broadly categorized as primary and secondary.

-

Primary Emissions: These are direct releases into the atmosphere. Although intentional production has ceased, primary emissions still occur from the use and disposal of historical products.[7] Key sources include:

-

Leaks from Electrical Equipment: Slow volatilization from older transformers and capacitors that used PCB-containing dielectric fluids.[8]

-

Waste Incineration: Incomplete combustion of municipal, medical, or hazardous waste containing PCBs can lead to their formation and release.[7][9]

-

Industrial Processes: Unintentional formation and release from thermal processes involving chlorine and organic matter, such as steel smelting.[9][10]

-

Building Materials: Volatilization from old building sealants, caulking, and paints used in construction prior to the 1980s.[9]

-

-

Secondary Emissions: This is the re-volatilization of previously deposited PCBs from environmental reservoirs. For persistent, semi-volatile compounds, secondary emissions are a dominant global source.[11] The "grasshopper effect," where a POP evaporates in warmer regions, travels through the atmosphere, and condenses in cooler regions, is driven by this process.[9] Major secondary sources include:

-

Contaminated Soils

-

Oceans and Large Water Bodies

-

Vegetation Surfaces

-

Core Principles of Atmospheric Transport Modeling

Atmospheric transport models simulate the fate of pollutants by solving a series of mass balance equations that account for key physical and chemical processes. The choice of model and its parameterization is a critical scientific decision based on the research question at hand.

Model Frameworks: Lagrangian vs. Eulerian

The fundamental choice in transport modeling lies between a Lagrangian and an Eulerian perspective.[12][13]

-

Lagrangian Models (e.g., HYSPLIT): These models track the trajectory of individual air parcels (or particles) as they move with the wind.[14][15] This approach is computationally efficient and highly effective for source-receptor analysis—that is, determining the origin of pollutants detected at a specific location (back-trajectory) or predicting the path of a plume from a specific source (forward-trajectory).[15][16]

-

Eulerian Models (e.g., CMAQ): These models use a fixed, three-dimensional grid of cells covering the model domain.[17][18] They calculate the flux of pollutants into and out of each grid cell over time, making them ideal for simulating the concentration fields, chemical transformations, and deposition patterns of multiple pollutants over a large region.[19]

The selection is a matter of causality: for identifying the likely sources of PCB-150 measured in the Arctic, a Lagrangian model is the logical choice. For assessing the overall depositional load of PCBs on a regional ecosystem like the Great Lakes, an Eulerian model provides the necessary framework.

Key Atmospheric Processes

The core of any transport model is its representation of the processes that move, transform, and remove the pollutant from the atmosphere.

Caption: Core processes simulated within an atmospheric transport model.

-

Advection and Dispersion: The bulk transport of PCB-150 by wind (advection) and its mixing by atmospheric turbulence (dispersion). This is driven directly by meteorological data.[12]

-

Gas-Particle Partitioning: As a semi-volatile compound, PCB-150 exists in the atmosphere in both the gas phase and sorbed to atmospheric particles (aerosols).[20] The partitioning coefficient (Kp) describes this equilibrium and is a function of the compound's sub-cooled liquid vapor pressure and the properties of the aerosol phase.[20] This process is profoundly important as it dictates the efficiency of removal; particle-bound PCBs are subject to different deposition mechanisms than gaseous PCBs.[3][21]

-

Deposition: The removal of PCB-150 from the atmosphere onto the Earth's surface.

-

Dry Deposition: The gravitational settling of particles and the uptake of gaseous compounds by surfaces. For particle-bound PCBs, this is a significant removal pathway.[22]

-

Wet Deposition: The scavenging of both gaseous and particle-bound PCBs by precipitation (rain, snow, fog). Due to its low water solubility, the wet deposition of PCB-150 is dominated by the scavenging of particles to which it is sorbed.[23][24]

-

-

Chemical Degradation: In the atmosphere, the primary degradation pathway for PCBs is reaction with hydroxyl (OH) radicals. This process is relatively slow for highly chlorinated congeners like PCB-150, contributing to their long atmospheric residence times and potential for long-range transport.[25]

Methodology: A Validated Workflow for Modeling PCB-150

This section outlines a step-by-step methodology for conducting a robust atmospheric transport modeling study of PCB-150. Each step is designed as part of a self-validating system, where choices are justified and outputs are verifiable.

Caption: A generalized workflow for atmospheric transport modeling.

Step 1: Define the Scientific Objective and Select the Model

Causality: The objective dictates the tool. Are you tracing a pollution plume from a known contaminated site? A Lagrangian model like NOAA's HYSPLIT is appropriate.[14][26] Are you evaluating the total deposition budget to a continent or ocean basin? An Eulerian chemical transport model (CTM) like EPA's CMAQ is required.[17][27]

Protocol:

-

Clearly articulate the research question(s).

-

Based on the question, select the appropriate model framework (Lagrangian or Eulerian).

-

Define the model domain (geographic area) and the required spatial and temporal resolution. For long-range transport studies, a hemispheric or global domain is necessary.[28]

Step 2: Compile and Pre-process Input Data

Causality: The model simulates the real world based on the data provided. Incomplete or inaccurate input data is the primary source of model error.

Protocol:

-

Emission Inventory: Develop a spatially and temporally resolved emission inventory for PCB-150. This may involve using existing inventories for total PCBs and applying congener-specific profiles.[8] For secondary sources, parameterizations based on soil concentration, temperature, and wind speed are needed.

-

Meteorological Data: Obtain gridded meteorological data from a numerical weather prediction model (e.g., GFS, WRF).[29] Essential variables include wind speed and direction at multiple vertical levels, ambient temperature, precipitation rate, and boundary layer height.

-

Physicochemical Properties: Input the specific properties for PCB-150 as detailed in Table 1.

-

Geospatial Data: Provide land use/land cover data, which is critical for parameterizing surface exchange and deposition velocities.[30]

Step 3: Model Parameterization

Causality: This step translates the physicochemical properties and environmental data into the mathematical representations of the core processes within the model.

Protocol:

-

Gas-Particle Partitioning: Implement a partitioning model. A common approach is the Junge-Pankow model, which relates the partitioning coefficient (Kp) to the compound's sub-cooled liquid vapor pressure.[20]

-

Deposition: Parameterize dry deposition using a resistance-in-series model that accounts for aerodynamic, boundary layer, and surface resistance, which vary by land use type.[31] Parameterize wet deposition based on scavenging coefficients that differ for gaseous and particle-phase compounds.[23]

-

Chemistry: Input the reaction rate constant for PCB-150 with OH radicals, ensuring its temperature dependence is included.

Step 4: Execute Simulation and Post-Process Results

Causality: This is the computational step where the model solves the transport equations over the specified time period. Raw output must be processed into meaningful scientific products.

Protocol:

-

Run the model simulation for the desired period (e.g., one or more years to capture seasonal cycles).

-

Post-process the output to generate relevant data products, such as:

-

Time-series of air concentrations at specific receptor sites.

-

Spatial maps of average air concentration.

-

Maps of cumulative wet, dry, and total deposition flux.

-

Step 5: Model Validation (The Self-Validating System)

Causality: A model's output is a hypothesis. It gains credibility only when tested against independent, real-world observations. This step is non-negotiable for ensuring trustworthiness.[32][33][34]

Protocol:

-

Identify Observational Data: Collect PCB-150 air concentration or deposition data from monitoring networks (e.g., GAPS, AMAP) or specific field campaigns that fall within your model domain and period.

-

Statistical Comparison: Perform a quantitative comparison between the model's predictions and the observations at the monitoring locations.

-

Calculate Performance Metrics: Use standard statistical metrics to evaluate model performance, such as:

-

Mean Bias (MB): Indicates systematic over- or under-prediction.

-

Root Mean Square Error (RMSE): Measures the magnitude of the error.

-

Correlation Coefficient (r): Assesses the model's ability to capture the temporal or spatial variability.

-

-

Iterate and Refine: If the model performance is poor, revisit the input data (especially emissions) and parameterizations to identify and correct sources of error. This iterative process is the hallmark of a robust modeling study.

Environmental Partitioning and Fate

The ultimate goal of transport modeling is to understand the chemical's fate. For PCB-150, its properties drive a continuous cycle of deposition and re-volatilization, leading to its persistence and accumulation in specific environmental compartments.

Caption: Environmental partitioning of PCB-150.

The high KOA of PCB-150 means it has a strong affinity for organic carbon in soils and vegetation. Once deposited, it can be sequestered in these compartments, which then act as long-term secondary sources, slowly re-emitting PCB-150 back to the atmosphere, continuing its global journey.[30][35]

Conclusion

Modeling the atmospheric transport of 2,2',3,4',6,6'-Hexachlorobiphenyl (PCB-150) is a complex but essential task for understanding the global fate of this persistent pollutant. A successful modeling study is not the result of a single simulation but is an integrated process built on a foundation of accurate physicochemical data, comprehensive emission inventories, and a scientifically-sound representation of atmospheric processes. The true authority of any model result comes from a rigorous and transparent validation against real-world observations. By following the principles and methodologies outlined in this guide, researchers can produce credible, defensible results that contribute to our understanding of how POPs travel our planet and inform strategies to mitigate their impact.

References

-

In situ measurements of gas/particle-phase transitions for atmospheric semivolatile organic compounds. Proceedings of the National Academy of Sciences. [Link]

-

Gas–Particle Partitioning of Semivolatile Organic Compounds in a Residence: Influence of Particles from Candles, Cooking, and Outdoors. Environmental Science & Technology. [Link]

-

Gas/Particle Partitioning of Semivolatile Organic Compounds To Model Inorganic, Organic, and Ambient Smog Aerosols. Environmental Science & Technology. [Link]

-

Gas–particle partitioning of semivolatile organic compounds when wildfire smoke comes to town. Atmospheric Chemistry and Physics. [Link]

-

Long-range atmospheric transport and total environment fate of persistent organic pollutants: A study using a general circultion model. Max Planck Institute. [Link]

-

Atmospheric transport of persistent semi-volatile organic chemicals to the Arctic and cold condensation in the mid-troposphere – Part 2. Atmospheric Chemistry and Physics. [Link]

-

Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. National Center for Biotechnology Information. [Link]

-

Sources of PCB emission. European Environment Agency. [Link]

-

Dry Deposition of Particulate Polychlorinated Biphenyls and Polycyclic Aromatic Hydrocarbons to Lake Michigan. Environmental Science & Technology. [Link]

-

Atmospheric Deposition Modeling of Polychlorinated Dibenzo-p-dioxins, Dibenzofurans and Polychlorinated Biphenyls in the Ambient Air of Southern Taiwan. Part II. Wet Depositions and Total Deposition Fluxes. Aerosol and Air Quality Research. [Link]

-

Environmental fate and global distribution of polychlorinated biphenyls. PubMed. [Link]

-

Long-range atmospheric transport of persistent organic pollutants, I: description of surface-atmosphere exchange modules and implementation in EUROS. ResearchGate. [Link]

-

PCBs and the Environment. CRC Press. [Link]

-

Atmospheric Transport Modeling. Sustainability. [Link]

-

HYSPLIT - Wikipedia. Wikipedia. [Link]

-

Learn about Polychlorinated Biphenyls (PCBs). U.S. Environmental Protection Agency. [Link]

-

Speciation of the UK Polychlorinated Biphenyl Emission Inventory. UK Department for Environment, Food & Rural Affairs. [Link]

-

PCB Environmental Fate. Sustainability. [Link]

-

Environmental Transport and Transformation of Polychlorinated Biphenyls. U.S. EPA CLU-IN. [Link]

-

Wet deposition of polychlorinated biphenyls in urban and background areas of the Mid-Atlantic States. PubMed. [Link]

-

Global Modeling of Persistent Organic Pollutants in an Era of Changing Emissions and Climate. Harvard University DASH. [Link]

-

PCB dry and wet weather concentration and load comparisons in Houston-area urban channels. ResearchGate. [Link]

-

-

POTENTIAL FOR HUMAN EXPOSURE. Agency for Toxic Substances and Disease Registry. [Link]

-

-

User's Guide for the Geospatial Risk Analysis Tool (GRAT) Graphical User Interface (GUI). U.S. Department of Energy. [Link]

-

Evaluation of atmospheric transport models for use in phase II of the historical public exposures studies at the Rocky Flats Plant. PubMed. [Link]

-

2,2',3,4',6,6'-Hexachlorobiphenyl. PubChem. [Link]

-

-

CHEMICAL AND PHYSICAL INFORMATION. Agency for Toxic Substances and Disease Registry. [Link]

-

-

Atmospheric Deposition of PCBs in the Spokane River Watershed. Washington State Department of Ecology. [Link]

-

PCB Emissions From Stationary Sources: a Theoretical Study. U.S. Environmental Protection Agency. [Link]

-

NOAA's HYSPLIT Atmospheric Transport and Dispersion Modeling System. SciSpace. [Link]

-

2,2',4,4',6,6'-Hexachlorobiphenyl. PubChem. [Link]

-

A Review of Validation Studies for the Gaussian Plume Atmospheric Dispersion Model. ResearchGate. [Link]

-

FALL3D-8.0: a computational model for atmospheric transport and deposition of particles, aerosols and radionuclides – Part 2: Model validation. Geoscientific Model Development. [Link]

-

2,2',3,4',5,6'-Hexachlorobiphenyl. PubChem. [Link]

-

Modeling primary and secondary fractionation effects and atmospheric transport of polychlorinated biphenyls through single-source emissions. Academia.edu. [Link]

-

CMAQ Models. U.S. Environmental Protection Agency. [Link]

-

CMAQ and PCAPS predicted air quality impacts offshore emissions sources. U.S. Bureau of Ocean Energy Management. [Link]

-

How to Run the NOAA HYSPLIT Model online. YouTube. [Link]

-

PCBs in the Arctic atmosphere: determining important driving forces using a global atmospheric transport model. ResearchGate. [Link]

-

Validation and analysis of the Polair3D v1.11 chemical transport model over Quebec. Geoscientific Model Development. [Link]

-

CMAQ. Community Modeling and Analysis System. [Link]

-

Modelling impact of climate change on atmospheric transport of persistent organic pollutants in the Northern Hemisphere. Atmospheric Chemistry and Physics. [Link]

-

Community Multiscale Air Quality Modeling System. U.S. Climate Resilience Toolkit. [Link]

-

An Introduction to Atmospheric Pollutant Dispersion Modelling. MDPI. [Link]

-

CMAQ: The Community Multiscale Air Quality Modeling System. U.S. Environmental Protection Agency. [Link]

-

Evaluation of five dry particle deposition parameterizations for incorporation into atmospheric transport models. Geoscientific Model Development. [Link]

-

Quantifying the Impact of Atmospheric Transport Uncertainty on CO2 Surface Flux Estimates. AGU Journals. [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,2',3,4',6,6'-Hexachlorobiphenyl | C12H4Cl6 | CID 63075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. eea.europa.eu [eea.europa.eu]

- 8. uk-air.defra.gov.uk [uk-air.defra.gov.uk]

- 9. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 13. mdpi.com [mdpi.com]

- 14. HYSPLIT - Wikipedia [en.wikipedia.org]

- 15. HYSPLIT – Air Resources Laboratory [arl.noaa.gov]

- 16. scispace.com [scispace.com]

- 17. epa.gov [epa.gov]

- 18. Community Multiscale Air Quality Modeling System – Airport Air Quality Resource Library [crp.trb.org]

- 19. epa.gov [epa.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ACP - Gasâparticle partitioning of semivolatile organic compounds when wildfire smoke comes to town [acp.copernicus.org]

- 22. lib3.dss.go.th [lib3.dss.go.th]

- 23. aaqr.org [aaqr.org]

- 24. Wet deposition of polychlorinated biphenyls in urban and background areas of the Mid-Atlantic States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. CMAS: Community Modeling and Analysis System [cmascenter.org]

- 28. MPG.Pure [pure.mpg.de]

- 29. catalog.data.gov [catalog.data.gov]

- 30. researchgate.net [researchgate.net]

- 31. GMD - Evaluation of five dry particle deposition parameterizations for incorporation into atmospheric transport models [gmd.copernicus.org]

- 32. Evaluation of atmospheric transport models for use in phase II of the historical public exposures studies at the Rocky Flats Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. GMD - FALL3D-8.0: a computational model for atmospheric transport and deposition of particles, aerosols and radionuclides â Part 2: Model validation [gmd.copernicus.org]

- 35. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

An In-depth Technical Guide to the Octanol-Water Partition Coefficient (Kow) of 2,2',3,4',6,6'-Hexachlorobiphenyl

This guide provides a comprehensive technical overview of the octanol-water partition coefficient (Kow) for the specific polychlorinated biphenyl (PCB) congener, 2,2',3,4',6,6'-Hexachlorobiphenyl (PCB 140). It is intended for researchers, environmental scientists, and drug development professionals who require a deep understanding of this critical physicochemical parameter and the methodologies for its accurate determination.

Introduction: The Significance of Kow for a Persistent Organic Pollutant

The octanol-water partition coefficient (Kow) is a fundamental parameter in environmental science and pharmacology. It is defined as the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium in a two-phase system.[1] Typically expressed as a base-10 logarithm (Log Kow), this unitless value is a critical measure of a substance's hydrophobicity or lipophilicity.

For persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), Log Kow governs their environmental fate, transport, and toxicological profile.[2] A high Log Kow value indicates that a compound will preferentially partition from water into organic matrices such as soil organic carbon, sediment, and the fatty tissues of living organisms. This directly influences its potential for bioaccumulation and biomagnification within the food web.

2,2',3,4',6,6'-Hexachlorobiphenyl, also known as PCB 140, is one of 209 possible PCB congeners, which are generally colorless, odorless, and stable compounds.[3] The high degree of chlorination in hexachlorobiphenyls results in significant hydrophobicity, making the experimental determination of their Kow values a considerable technical challenge. Erroneous Kow values can lead to flawed environmental risk assessments and remediation strategies.[4] This guide delves into the robust methodologies required for accurate determination and the scientific principles that ensure data integrity.

Physicochemical Profile of 2,2',3,4',6,6'-Hexachlorobiphenyl (PCB 140)

A precise understanding of the target analyte is paramount before any experimental undertaking. The key identifiers and properties of PCB 140 are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1,2,4-trichloro-5-(2,4,6-trichlorophenyl)benzene | |

| PCB Number | 140 | [2] |

| CAS Number | 68194-08-1 | [5] |

| Molecular Formula | C₁₂H₄Cl₆ | [6] |

| Molecular Weight | 360.88 g/mol | [7] |

| Physical State | Viscous liquid or sticky resin at room temp. | [1][3] |

Reported Log Kow Values: A Tale of Variability

The Log Kow for highly hydrophobic substances like hexachlorobiphenyls is notoriously difficult to measure, leading to variability in reported values. Generally, the Log Kow of PCBs increases with the degree of chlorination.[1] For hexachlorobiphenyls (Cl6-PCBs), values are expected to be high, often in the range of 7.0.

The EPA's CompTox Chemicals Dashboard lists experimental and predicted Log Kow values for a closely related isomer, 2,2',3,4',5,6-Hexachlorobiphenyl, which range from 6.93 to 7.08 .[8] Computational models, such as XLogP3, predict a Log Kow of 6.7 for 2,2',3,4,6,6'-Hexachlorobiphenyl. This highlights the necessity of employing validated, robust experimental methods to ascertain a reliable value.

Methodologies for Log Kow Determination

The choice of methodology is critical for obtaining an accurate Kow value, especially for compounds with expected Log Kow > 5.

The Pitfalls of Traditional Methods

The Shake-Flask Method (OECD 107) , while straightforward, is unsuitable for highly hydrophobic compounds like PCB 140. The vigorous shaking required to reach equilibrium can create microemulsions of octanol in the water phase. Because the analyte has a high affinity for octanol, these microscopic droplets lead to a significant overestimation of the analyte's concentration in the aqueous phase, which in turn results in an artificially low and incorrect Log Kow value.

The Gold Standard: Slow-Stirring Method (OECD 123)

For hydrophobic substances, the Slow-Stirring Method is the benchmark for accuracy. It is designed to overcome the limitations of the shake-flask method by achieving equilibrium through gentle, controlled agitation that does not introduce turbulence or form microdroplets.

Causality Behind the Method: The core principle is to facilitate partitioning across a stable, well-defined interface between the octanol and water phases. The slow, deliberate stirring enhances mass transfer without the energetic input that causes emulsification. The extended equilibration time (often several days) is a necessary consequence of the compound's extremely low water solubility and slow diffusion kinetics.

Experimental Protocol: Slow-Stirring Method

-

Phase Preparation: Prepare water saturated with 1-octanol and 1-octanol saturated with water by stirring them together for at least 24 hours, followed by a 24-hour separation period. This pre-equilibration is crucial to prevent volume changes during the experiment.

-

Apparatus Setup: Use a thermostated, jacketed glass vessel maintained at a constant temperature (e.g., 25°C). The vessel should be equipped with a centrally-mounted, speed-controlled stirrer.

-

System Equilibration: Add known volumes of the pre-saturated octanol and water phases to the vessel. Add the test substance, PCB 140, typically dissolved in the octanol phase.

-

Slow Stirring: Begin stirring at a low, constant speed (e.g., 150 rpm) that creates a vortex just deep enough to slightly disturb the phase interface without breaking it. This is the most critical step to prevent emulsion formation.

-

Sampling: At predetermined time intervals (e.g., 24, 48, 72, 96 hours), stop the stirring and allow the phases to completely separate. Carefully draw samples from the center of both the octanol and water phases using appropriate syringes.

-

Phase Separation (Trustworthiness Check): Centrifuge the aqueous phase sample to separate any potential microscopic octanol droplets before analysis. This is a self-validating step to ensure the integrity of the aqueous concentration measurement.

-

Quantification: Analyze the concentration of PCB 140 in both phases using a highly sensitive and selective analytical method, such as Gas Chromatography with an Electron Capture Detector (GC-ECD), which is ideal for halogenated compounds.

-

Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Cw). Equilibrium is confirmed when the calculated Pow values from consecutive time points are constant.

Diagram: Slow-Stirring Experimental Workflow

Caption: Workflow for the OECD 123 Slow-Stirring Method.

Alternative for High Throughput: Generator Column Method (EPA OPPTS 830.7560)

The Generator Column method is another robust technique suitable for hydrophobic compounds. It avoids the issue of emulsion formation by creating a saturated aqueous solution dynamically.

Causality Behind the Method: This method relies on passing water through a solid support coated with an octanol solution of the test substance. The long, tortuous path through the column ensures that the water becomes fully saturated with the analyte as it partitions from the octanol coating. This produces an aqueous phase that is truly in equilibrium with the octanol phase, which can then be analyzed.

Experimental Protocol: Generator Column Method

-

Column Preparation: Pack a chromatographic column with a solid support (e.g., silica). Coat the support material with a solution of PCB 140 in 1-octanol and evaporate the solvent, leaving a thin film of octanol-PCB solution on the support.

-

System Setup: Place the prepared "generator column" in a constant-temperature bath. Connect a pump to deliver octanol-saturated water at a slow, constant flow rate through the column.

-

Elution: Pump the octanol-saturated water through the generator column. The water exiting the column is now a saturated aqueous solution of PCB 140, representing Cw at equilibrium.

-

Extraction: The aqueous eluate is passed directly through an extractor column containing a solid-phase extraction (SPE) material that quantitatively traps the PCB 140.

-

Quantification: The trapped PCB 140 is eluted from the SPE column with a strong organic solvent. The concentration of PCB 140 in this eluate is determined by GC-ECD. Knowing the volume of water passed through the extractor column allows for the back-calculation of the original aqueous concentration (Cw).

-

Octanol Phase Concentration (Co): The concentration of PCB 140 in the octanol used to coat the generator column support is known from its initial preparation.

-

Calculation: Kow is calculated as the ratio of the known octanol concentration (Co) to the determined aqueous concentration (Cw).

Diagram: Generator Column Experimental Workflow

Caption: Workflow for the EPA Generator Column Method.

Computational (In Silico) Methods

Quantitative Structure-Property Relationship (QSPR) models are computational tools that predict physicochemical properties like Kow based on a molecule's structure. These models use statistical methods to correlate molecular descriptors (e.g., size, shape, electronic properties) with experimentally determined Kow values for a large set of "training" chemicals.

Trustworthiness and Limitations: While fast and cost-effective, the accuracy of a QSPR prediction is entirely dependent on the quality and relevance of the data used to build the model. For a specific congener like PCB 140, the model's prediction is most reliable if the training set contained structurally similar PCBs with high-quality experimental Kow data. QSPR is an excellent screening tool but should ideally be validated by experimental data for regulatory purposes.

Diagram: Logic of QSPR Modeling

Caption: Logical flow of QSPR model development and prediction.

Conclusion